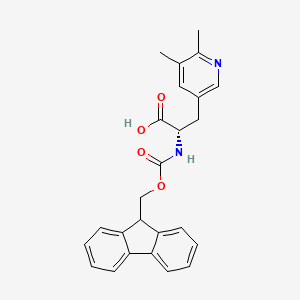

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

描述

The compound “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid” is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. These compounds are primarily used in solid-phase peptide synthesis (SPPS) as building blocks, leveraging the Fmoc group’s orthogonal protection strategy .

Key structural features include:

- Fmoc group: Provides temporary amine protection, removable under mild basic conditions (e.g., piperidine).

- Aromatic side chain: The 5,6-dimethylpyridin-3-yl substituent introduces steric and electronic effects, influencing peptide conformation and interactions.

- Chiral center: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide sequences.

Physical properties of analogous compounds (e.g., HY-W010984) include a molecular weight of ~401.45 g/mol, HPLC purity >99%, and stability at -20°C in powder form .

属性

分子式 |

C25H24N2O4 |

|---|---|

分子量 |

416.5 g/mol |

IUPAC 名称 |

(2S)-3-(5,6-dimethylpyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H24N2O4/c1-15-11-17(13-26-16(15)2)12-23(24(28)29)27-25(30)31-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-11,13,22-23H,12,14H2,1-2H3,(H,27,30)(H,28,29)/t23-/m0/s1 |

InChI 键 |

GDZKQLADQAYGGQ-QHCPKHFHSA-N |

手性 SMILES |

CC1=CC(=CN=C1C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

规范 SMILES |

CC1=CC(=CN=C1C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

产品来源 |

United States |

准备方法

Preparation Methods of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid

Detailed Preparation Method from Patent CN102718739A (Adapted for Analogous Fmoc-Amino Acids)

Although this patent specifically describes the preparation of (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionic acid, the methodology is adaptable to the synthesis of the target compound with 5,6-dimethylpyridin-3-yl substitution, given the similarity in protecting group chemistry and amino acid framework.

Step 1: Formation of Fmoc-Acyl Amino Acid Intermediate

| Parameter | Description |

|---|---|

| Starting material | Levodopa or analogous amino acid with pyridinyl side chain |

| Reagent | 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) |

| Base | Sodium bicarbonate (NaHCO3), molar ratio 1:1 to 6 relative to amino acid |

| Solvent | Acetone and water mixture |

| Reaction conditions | Stirring overnight at ambient temperature |

| Workup | Removal of acetone by rotary evaporation, ether washing, pH adjustment to acidic, extraction with ethyl acetate, drying and concentration |

| Product | Fmoc-acyl amino acid intermediate |

Step 2: Conversion to Final Fmoc-Protected Amino Acid

| Parameter | Description |

|---|---|

| Intermediate | Fmoc-acyl amino acid from Step 1 |

| Reagent | 2,2-Dimethoxypropane (or analogous acetal reagents) |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |

| Solvent | Tetrahydrofuran (THF) |

| Molar ratios | Intermediate : 2,2-dimethoxypropane = 1:1 to 1:20; Catalyst = 0.1 to 0.5 molar equivalents |

| Reaction conditions | Reflux for 0.5 to 50 hours (typical ~8 hours) |

| Workup | Concentration of THF, dissolution in ethyl acetate, washing with ferric chloride solution and water, drying, filtration, concentration, recrystallization from ethyl acetate/sherwood oil |

| Yield | Approximately 65% |

This method improves upon traditional multi-step routes by reducing the number of steps and simplifying operations while maintaining good yield and purity.

Alternative Synthesis Considerations

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or diisopropylcarbodiimide (DIC) may be employed for amide bond formation if the side chain requires further functionalization.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used depending on solubility and reaction specificity.

- Temperature and pH control are critical to avoid side reactions, especially racemization or decomposition of the Fmoc group.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Catalyst | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fmoc Protection | Amino acid, Fmoc-OSu, NaHCO3 | Acetone, Water | None | Overnight | Not specified | pH adjusted post-reaction |

| Acetal Formation / Side Chain Protection | Fmoc-acyl amino acid, 2,2-dimethoxypropane, PPTS | Tetrahydrofuran (THF) | Pyridinium p-toluenesulfonate | 0.5–50 | ~65 | Reflux, purification by recrystallization |

Research Findings and Analysis

- The Fmoc protection step is a well-established procedure, leveraging the high reactivity of Fmoc-OSu with amino groups under mild basic aqueous conditions.

- The use of 2,2-dimethoxypropane in the presence of PPTS in THF facilitates selective acetal formation or protection of sensitive functional groups, improving overall stability during peptide synthesis.

- The described method achieves a balance between operational simplicity and product yield, making it suitable for scale-up and industrial applications.

- The presence of the 5,6-dimethylpyridin-3-yl side chain requires careful control of reaction conditions to preserve the integrity of the heterocyclic moiety.

- Storage recommendations for the final compound include dry conditions at 2–8°C to maintain stability.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions can occur at various functional groups, including the carbonyl group.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

科学研究应用

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis to protect amine functionalities.

Biology

Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

Material Science: Applications in the development of new materials with specific properties.

作用机制

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid depends on its specific application. In bioconjugation, it may act by forming stable covalent bonds with target molecules. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with variable aromatic side chains. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Findings :

Substituent Effects on Bioactivity :

- Fluorinated or chlorinated aromatic groups (e.g., 5-fluoroindole, 2,4,5-trifluorophenyl) enhance target binding affinity and metabolic stability, making them suitable for kinase inhibitors or anticancer agents .

- Hydrophobic substituents (e.g., o-tolyl) improve peptide solubility in organic solvents during SPPS .

- Polar groups (e.g., 3-hydroxyphenyl) facilitate interactions with hydrophilic protein domains, critical in cell adhesion or signaling peptides .

Physicochemical Properties :

- Molecular weights range from 393.46 to 461.91 g/mol, with higher weights correlating to halogenated or heterocyclic substituents.

- Purity levels exceed 95% for most analogs, ensuring reliability in synthetic applications .

Synthetic Utility :

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5,6-dimethylpyridin-3-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article discusses its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl propanoic acid moiety. The synthesis typically involves several steps, including the protection of the amine group and subsequent coupling with the pyridinyl propanoic acid. The general synthetic route can be summarized as follows:

- Protection of Amine Group : The amine group is protected using an Fmoc group to prevent unwanted reactions.

- Formation of Pyridinyl Propanoic Acid : The pyridinyl component is synthesized from commercially available starting materials.

- Coupling Reaction : The Fmoc-protected amine is coupled with the pyridinyl propanoic acid using coupling reagents like EDCI or DCC under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the pyridinyl moiety engages in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with biological targets. These interactions can modulate the activity of specific enzymes or receptors, leading to various physiological effects.

Antitumor Activity

Research indicates that derivatives of fluorenyl compounds exhibit significant antitumor properties. For instance, studies have shown that certain fluorene derivatives can inhibit angiogenesis, a critical process in tumor growth and metastasis. The incorporation of specific functional groups enhances their selectivity and efficacy against cancer cells .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a competitive inhibitor for certain kinases, which are crucial in cell signaling pathways related to cancer progression .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

- Fluorene Derivatives in Cancer Research : A study demonstrated that fluorene-based compounds significantly reduced tumor size in xenograft models by inhibiting angiogenesis through integrin-dependent pathways .

- Enzyme Targeting : Another investigation focused on the interaction of these compounds with specific kinases, revealing IC50 values that indicate potent inhibitory activity compared to standard inhibitors .

Applications in Research

The unique structure and biological activity of this compound make it a valuable tool in various research applications:

- Medicinal Chemistry : Used as an intermediate in synthesizing novel pharmaceuticals targeting specific diseases.

- Biochemical Studies : Serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

- Material Science : Explored for developing new materials with unique optical properties due to its fluorescent characteristics.

常见问题

Q. What is the functional role of the Fmoc group in this compound, and how does it influence synthetic applications?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality during peptide or oligonucleotide synthesis. Its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine) enables sequential assembly of complex biomolecules. The bulky fluorenyl moiety also enhances solubility in organic solvents, facilitating solid-phase synthesis workflows .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Spill Management : Collect using non-sparking tools and dispose via hazardous waste protocols .

Q. How is this compound typically synthesized, and what are common intermediates?

The synthesis involves:

- Step 1 : Fmoc protection of the amino group using Fmoc-Cl in a biphasic system (e.g., DCM/water) with a base (e.g., NaHCO₃).

- Step 2 : Coupling the 5,6-dimethylpyridin-3-yl moiety via amide bond formation using coupling agents like EDC/HOBt . Critical intermediates include Fmoc-protected amino acids and activated esters.

Advanced Research Questions

Q. How can coupling efficiency during solid-phase synthesis be optimized for derivatives of this compound?

Factors affecting efficiency:

- Solvent Choice : DMF or DCM for optimal solubility .

- Coupling Agents : HATU or PyBOP improves activation compared to EDC .

- Reaction Time : Extended coupling times (2–4 hours) at room temperature enhance yield . Monitor completion via Kaiser test or LC-MS .

Q. What analytical methods are recommended to assess purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 265 nm for Fmoc absorption) .

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyridinyl group (e.g., δ 2.2 ppm for dimethyl protons) .

- HRMS : High-resolution mass spectrometry for exact mass validation .

Q. How can conflicting stability data across SDS sources be resolved experimentally?

- Accelerated Stability Studies : Store aliquots at 25°C, 40°C, and 60°C under varying humidity. Monitor decomposition via HPLC at intervals (e.g., 0, 7, 30 days) .

- Compatibility Testing : Assess reactivity with common reagents (e.g., TFA, piperidine) used in deprotection steps .

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Base Selection : Use 20% piperidine in DMF (v/v) for rapid deprotection while minimizing racemization .

- Temperature Control : Perform at 0–4°C to reduce β-elimination or aspartimide formation .

- Additives : Add 0.1 M HOBt to suppress aggregation during deprotection .

Methodological Guidance for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。